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Compound Name:
Deschloronorketamine

Hydrochloride

Cat. No.: B15551615 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Deschloronorketamine Hydrochloride is an arylcyclohexylamine that is primarily known as a

metabolite of the dissociative anesthetic deschloroketamine.[1][2] As an analogue of ketamine,

its pharmacological activity is centered on the antagonism of the N-methyl-D-aspartate (NMDA)

receptor. This technical guide provides a comprehensive overview of the available scientific

data on Deschloronorketamine Hydrochloride, including its chemical properties, synthesis of

its precursor, analytical methodologies, and its role in relevant signaling pathways.

Physicochemical Properties
A summary of the key physicochemical properties of Deschloronorketamine Hydrochloride
is presented below.
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Property Value Reference

CAS Number 7015-20-5 [1]

Formal Name

2-amino-2-phenyl-

cyclohexanone,

monohydrochloride

[1]

Molecular Formula C₁₂H₁₅NO • HCl [1]

Formula Weight 225.7 g/mol [1]

Purity ≥98% [1]

Formulation A crystalline solid [1]

Solubility

DMF: 5 mg/mL, DMSO: 10

mg/mL, Ethanol: 10 mg/mL,

PBS (pH 7.2): 5 mg/mL

[1]

Synthesis and Metabolism
Deschloronorketamine is a primary metabolite of deschloroketamine, formed via N-

demethylation. The synthesis of the parent compound, deschloroketamine, is a key prerequisite

for obtaining deschloronorketamine.

Experimental Protocol: Synthesis of Deschloroketamine
The synthesis of deschloroketamine has been described in the scientific literature.[3] A

representative multi-step synthesis is outlined below:

Step 1: Grignard Reaction: Benzonitrile is reacted with cyclopentyl magnesium bromide in

diethyl ether. This reaction typically proceeds over 72 hours to yield cyclopentyl phenyl

ketone.[3]

Step 2: Bromination: The resulting ketone undergoes bromination to produce an α-

bromoketone intermediate.[3]

Step 3: Reaction with Methylamine: The bromoketone is then reacted with methylamine to

form a hydroxy imine intermediate.[3]
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Step 4: Thermal Rearrangement: The final step involves a thermal rearrangement of the

hydroxy imine in a high-boiling solvent like decalin to yield deschloroketamine.[3]

Metabolic Pathway
Deschloroketamine is metabolized in vivo to deschloronorketamine. This process primarily

involves N-demethylation, a common metabolic pathway for many xenobiotics.
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Caption: Metabolic conversion of Deschloroketamine.

Pharmacology and Mechanism of Action
The primary pharmacological target of deschloroketamine and, by extension,

deschloronorketamine, is the NMDA receptor.[4][5]

NMDA Receptor Antagonism
Deschloroketamine acts as an antagonist at the NMDA receptor, a glutamate-gated ion channel

crucial for synaptic plasticity, learning, and memory.[6][7] The activation of the NMDA receptor

requires the binding of both glutamate and a co-agonist (glycine or D-serine) and the relief of a

voltage-dependent magnesium (Mg²⁺) block.[8] By blocking this receptor, arylcyclohexylamines

like deschloroketamine inhibit the influx of calcium ions (Ca²⁺), thereby disrupting normal

glutamatergic neurotransmission and leading to their characteristic dissociative effects.[8]

Signaling Pathway
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The influx of Ca²⁺ through the NMDA receptor channel triggers a cascade of intracellular

signaling pathways.[6][8] Antagonism by deschloronorketamine would inhibit these downstream

effects.

Postsynaptic Membrane

NMDA Receptor

Ca²⁺

Channel
Opening

AMPA Receptor

Depolarization
(removes Mg²⁺ block)

Glutamate

Deschloronorketamine
Hydrochloride

Antagonism

Intracellular
Signaling Cascades
(e.g., CaMKII, ERK)

Synaptic Plasticity
(LTP/LTD)

Click to download full resolution via product page

Caption: NMDA receptor signaling and antagonism.
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Analytical Methodology
The characterization and quantification of deschloroketamine and its metabolites, including

deschloronorketamine, in biological matrices are crucial for forensic and research purposes.

Several advanced analytical techniques have been employed for this purpose.[9][10]

Experimental Protocol: Quantification by LC-MS/MS
A validated method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for

the quantification of deschloroketamine and its metabolites in serum and brain tissue has been

developed.[10]

Sample Preparation: Biological samples (serum or homogenized brain tissue) are subjected

to protein precipitation or solid-phase extraction to remove interfering substances and

concentrate the analytes.

Chromatographic Separation: The extracted samples are injected into a liquid

chromatography system, typically using a C18 column, to separate the parent drug from its

metabolites. A gradient elution with solvents such as acetonitrile and water (often with formic

acid as a modifier) is commonly used.

Mass Spectrometric Detection: The separated compounds are introduced into a tandem

mass spectrometer. Detection is performed in multiple reaction monitoring (MRM) mode,

which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion

transitions for each analyte.[10]

Quantification: Calibration curves are constructed using standards of known concentrations

to quantify the analytes in the unknown samples.
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Caption: Analytical workflow for quantification.
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Pharmacokinetic Data
Studies in Wistar rats have provided initial pharmacokinetic data for the parent compound,

deschloroketamine. These findings are essential for understanding the distribution and

metabolic fate of the drug, which leads to the formation of deschloronorketamine.

Parameter Matrix Value Range Reference

Deschloroketamine Rat Serum 0.5 - 860 ng/mL [10][11]

Deschloroketamine Rat Brain Tissue 0.5 - 4700 ng/g [10][11]

Nordeschloroketamine Rat Serum 0.5 - 860 ng/mL [10][11]

Nordeschloroketamine Rat Brain Tissue 0.5 - 4700 ng/g [10][11]

Time to Max Brain

Level (Parent)
Rat Brain Tissue 30 minutes [4][5]

Note: Nordeschloroketamine is another name for deschloronorketamine.

Conclusion
Deschloronorketamine Hydrochloride is a key metabolite of the synthetic dissociative

deschloroketamine. Its pharmacological activity is presumed to be similar to its parent

compound, primarily through the antagonism of the NMDA receptor. The data presented in this

guide, including its physicochemical properties, the synthesis of its precursor, its mechanism of

action, and analytical methods for its detection, provide a foundational resource for researchers

and scientists in the fields of pharmacology, toxicology, and drug development. Further

research is warranted to fully elucidate the specific pharmacokinetic and pharmacodynamic

profile of deschloronorketamine itself.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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